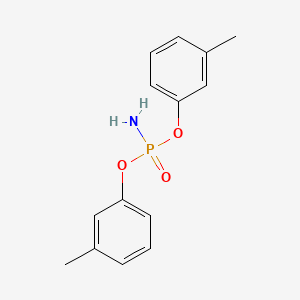

Bis(3-methylphenyl) phosphoramidate

Description

Bis(3-methylphenyl) phosphoramidate (CAS: 74178-24-8) is an organophosphorus compound with the molecular formula C₁₄H₁₆NO₃P and a molecular weight of 277.2555 g/mol. Its structure consists of a central phosphorus atom bonded to two 3-methylphenyl groups via oxygen atoms and an amide group. Key physicochemical properties include a density of 1.228 g/cm³, a boiling point of 405.9°C, and a melting point of 199.3°C . The compound’s InChI key (InChI=1/C14H16NO3P...) confirms its stereochemical uniqueness.

For instance, phosphoramidate derivatives are explored for antiparasitic activity (e.g., against Trypanosoma cruzi), thermal stabilization in polymers, and synthetic versatility in organocatalysis.

Properties

IUPAC Name |

1-[amino-(3-methylphenoxy)phosphoryl]oxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NO3P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXKRLDJPWTMDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OP(=O)(N)OC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308244 | |

| Record name | Bis(3-methylphenyl) phosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660255 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

74178-24-8 | |

| Record name | NSC202812 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(3-methylphenyl) phosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of bis(3-methylphenyl) phosphoramidate can be achieved through several synthetic routes. Common methods include:

Salt Elimination: This involves the reaction of a phosphorus halide with an amine, resulting in the formation of the phosphoramidate.

Oxidative Cross-Coupling: This method uses oxidative conditions to couple phosphorus and nitrogen-containing compounds.

Azide Reduction: In this method, azides are reduced to form the phosphoramidate.

Hydrophosphinylation: This involves the addition of a phosphorus-hydrogen bond to a nitrogen-containing compound.

Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This is a more specialized method involving the reaction of a phosphoramidate with an aldehyde and a dienophile.

Chemical Reactions Analysis

Bis(3-methylphenyl) phosphoramidate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphoramidate into its oxidized form.

Reduction: Reducing agents can be used to convert the phosphoramidate into its reduced form.

Substitution: This involves the replacement of one of the substituents on the phosphorus or nitrogen atom with another group.

Scientific Research Applications

Bis(3-methylphenyl) phosphoramidate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and as a mimic of natural phosphorus-containing compounds.

Medicine: Research is ongoing into its potential use as a drug or pro-drug, particularly in the treatment of diseases that involve phosphorus metabolism.

Mechanism of Action

The mechanism of action of bis(3-methylphenyl) phosphoramidate involves its interaction with molecular targets through its phosphoryl and amine groups. These interactions can lead to the inhibition of enzymes that are involved in phosphorus metabolism, thereby affecting various biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to mimic natural phosphorus-containing molecules is a key aspect of its mechanism .

Comparison with Similar Compounds

Structural Analogues

a. Diisopropyl-N-(t-Boc)-N-(3-methylphenyl)phosphoramidate (14e)

- Structure : Features a tert-butoxycarbonyl (Boc)-protected amine and isopropyl ester groups.

- Synthesis : Prepared via rearrangement of N-aryl-N-Boc-phosphoramidates in ethyl acetate.

b. Bis(4-sulfamoylphenyl) Phenylphosphonate (10)

- Structure : Substituted with sulfonamide groups instead of methylphenyl moieties.

- Application : Acts as a carbonic anhydrase inhibitor, demonstrating the role of sulfonamide groups in enhancing target specificity.

c. Resorcinol Bis(diphenyl phosphate) (RDP)

- Structure : Aromatic phosphate ester without an amide group.

- Thermal Stability : Leaves less char residue (8.5%) at 600°C compared to phosphonamidates (15–20%), indicating inferior flame-retardant performance relative to amide-containing analogues.

Thermal and Chemical Stability

| Compound Type | Char Residue at 600°C | Key Functional Group | Reference |

|---|---|---|---|

| Phosphoramidates | 15–20% | P–N bond | |

| Phosphates (e.g., RDP) | 8.5% | P–O bond | |

| Thiophosphates | Similar to phosphates | P–S bond |

The P–N bond in phosphoramidates enhances char formation, making them superior flame retardants compared to phosphates. Bis(3-methylphenyl) phosphoramidate’s methyl groups may further improve thermal stability via hydrophobic interactions.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Bis(3-methylphenyl) phosphoramidate?

Synthesis typically involves reacting 3-methylphenol with phosphorus oxychloride under controlled anhydrous conditions, followed by amidation. Purification via recrystallization or column chromatography is critical to isolate the product. Characterization should include:

Q. What key physical/chemical properties are critical for experimental design?

Key properties include:

- Density : 1.228 g/cm³, which affects solvent selection for reactions .

- Vapor pressure : 8.49×10⁻⁷ mmHg at 25°C, indicating low volatility and the need for inert atmospheres in high-temperature reactions .

- Hygroscopicity : Stability in dry environments to prevent hydrolysis of the phosphoramidate bond .

- LogP : Estimated hydrophobicity (not explicitly provided) can guide solubility studies in organic vs. aqueous media.

Q. What are the primary research applications of this compound?

- Flame retardant research : As a phosphorus-based compound, it may act as a plasticizer or synergist in polymer matrices. Environmental screening data (e.g., REACH registrations) suggest utility in materials science .

- Intermediate in organophosphorus chemistry : Its reactivity with nucleophiles (e.g., amines) makes it a candidate for synthesizing phosphoramidate derivatives for catalytic or medicinal studies .

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in airtight containers under inert gas (e.g., N₂), away from oxidizers, due to sensitivity to moisture and oxidative degradation .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Toxicity data (e.g., LD₅₀) should be referenced from SDS sheets .

- Waste disposal : Classify as hazardous waste; incinerate in approved facilities to prevent environmental release .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound?

- Kinetic analysis : Monitor hydrolysis rates under varying pH/temperature using HPLC or ³¹P NMR to identify degradation pathways .

- Computational modeling : Employ DFT calculations to map electron density around the phosphorus center, predicting sites for nucleophilic attack .

- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms in aqueous environments .

Q. What experimental designs optimize stability studies under diverse conditions?

- Factorial design : Test variables like temperature (25–100°C), humidity (0–80% RH), and UV exposure using a 2³ factorial matrix to identify dominant degradation factors .

- Accelerated aging : Combine TGA with FTIR to correlate thermal decomposition (onset ~199.3°C) with structural changes .

- Long-term stability : Store samples in controlled environments (e.g., desiccators, argon) and analyze monthly via LC-MS for degradation products .

Q. How can environmental fate and toxicity be assessed methodologically?

- Biodegradation assays : Use OECD 301 guidelines to test microbial breakdown in soil/water systems, quantifying metabolites via GC-MS .

- Ecotoxicology : Perform Daphnia magna or algal growth inhibition tests to determine EC₅₀ values, referencing EPA prioritization frameworks for flame retardants .

- Adsorption studies : Analyze interactions with indoor surfaces (e.g., silica, cellulose) using microspectroscopic imaging to assess environmental persistence .

Q. How should contradictory data on physicochemical properties be resolved?

- Meta-analysis : Compare datasets from multiple sources (e.g., REACH dossiers, peer-reviewed studies) to identify outliers or methodological inconsistencies .

- Reproducibility protocols : Standardize measurement conditions (e.g., purity ≥98%, solvent choice) to minimize variability in reported values like density or vapor pressure .

- Collaborative validation : Partner with independent labs to replicate key experiments, ensuring alignment with theoretical frameworks (e.g., QSAR models for toxicity predictions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.